N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with pyrazole carboxylic acid derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-pentyl-N-tricyclo[3.3.1.1~3,7~]dec-1-yl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar tricyclic structure.
1-pentyl-N-tricyclo[3.3.3.1~3,7~]dec-1-yl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with structural similarities.
Uniqueness
N-(1-adamantyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific tricyclic structure and the presence of a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35g/mol |
IUPAC Name |
N-(1-adamantyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H21N3O/c1-18-9-13(8-16-18)14(19)17-15-5-10-2-11(6-15)4-12(3-10)7-15/h8-12H,2-7H2,1H3,(H,17,19) |
InChI Key |
FPQPIHKENXPVIV-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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